Acid Red 260

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

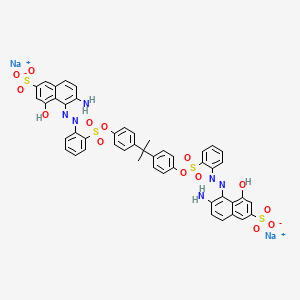

Molecular Formula |

C47H36N6Na2O14S4 |

|---|---|

Molecular Weight |

1083.1 g/mol |

IUPAC Name |

disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |

InChI Key |

RZPXQVBZMHRBNY-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Acid Red 260: A Technical Guide to its Chemical Properties for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical properties of Acid Red 260 (C.I. 12239-07-5) and its application in biological staining. This compound is an anionic, double azo dye traditionally used in the textile industry for coloring protein-based fibers such as wool and silk.[1][2] Its underlying chemical principles make it a valuable tool for histological and cytological research, enabling the visualization of various cellular and extracellular structures.[3][4]

Core Chemical and Physical Properties

This compound is a complex organic salt characterized by its high water solubility and distinct red hue. Its anionic nature is conferred by multiple sulfonate (-SO₃⁻) groups, which are key to its staining mechanism. While there are some discrepancies in the literature regarding its precise molecular formula, the most comprehensive data points to a complex structure with a high molecular weight.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | [3] |

| Synonyms | C.I. This compound, Polar Red RLS, Daiwa Red 47 | [2][5] |

| CAS Number | 12239-07-5 (Primary), 52333-30-9 (Alternate) | [1][2][5][6] |

| Molecular Formula | C₄₇H₃₆N₆Na₂O₁₄S₄ | [3][6] |

| Molecular Weight | 1083.06 g/mol | [6] |

| Appearance | Dark red powder | [2] |

| Solubility | Soluble in water |

Spectroscopic Profile

The vibrant color of this compound is a result of its extended system of conjugated double bonds, including aromatic rings and azo groups (-N=N-), which act as chromophores.[3] These structural features allow the molecule to absorb light in the visible spectrum.

Table 2: Spectroscopic Characteristics of this compound

| Spectroscopic Technique | Characteristic Peaks/Ranges | Interpretation | References |

| UV-Visible Spectroscopy | ~450 - 550 nm | n→π* electronic transitions of the azo chromophores, responsible for the visible red color. | [3][7] |

| ~250 - 350 nm | π→π* electronic transitions within the aromatic naphthalene rings and azo groups. | [3][7] | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | 3200 - 3600 cm⁻¹ (Broad) | O-H (hydroxyl) and N-H (amino) group stretching vibrations. | [3] |

| > 3000 cm⁻¹ | Aromatic C-H stretching from the naphthalene rings. | [3] | |

| 1400 - 1450 cm⁻¹ | N=N (azo) group stretching vibrations. | [3] | |

| ~1040 & ~1180 cm⁻¹ | Symmetric and asymmetric S=O stretching of the sulfonate groups. | [8] |

Mechanism of Action in Biological Staining

The utility of this compound as a biological stain is rooted in fundamental electrostatic interactions.[9] As an acid dye, it is anionic in solution. Biological structures that are rich in proteins, such as cytoplasm, muscle fibers, and collagen, contain amino acids with basic side chains (e.g., lysine, arginine).[10][11]

In an acidic staining solution (typically pH 2.5-4), these basic amino groups become protonated, acquiring a net positive charge (e.g., -NH₃⁺).[12] This cationic state creates a strong electrostatic attraction for the anionic sulfonate groups of the this compound molecules, resulting in the formation of stable ionic bonds and selective staining of these proteinaceous components.[9][10]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemwhat.com [chemwhat.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 12. stainsfile.com [stainsfile.com]

An In-depth Technical Guide to the Spectral Properties of Acid Red 260 Dye in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature did not yield a specific dataset for the spectral properties of Acid Red 260 in a variety of solvents. The following guide provides a framework for such an investigation, including a generalized experimental protocol and data presentation templates. The principles discussed are based on the known behavior of structurally similar sulfonated azo dyes.

Introduction

This compound is a diazo dye characterized by its sulfonate groups, which impart water solubility, and its azo (-N=N-) chromophore, which is responsible for its color. The interaction of a dye molecule with its surrounding solvent can significantly influence its electronic ground and excited states, leading to changes in its absorption and emission spectra. This phenomenon, known as solvatochromism, provides valuable insights into the photophysical properties of the dye and the nature of solute-solvent interactions. Understanding the spectral properties of this compound in different solvent environments is crucial for its application in various fields, including as a biological stain and in the textile industry.

This guide outlines the fundamental principles of the solvatochromism of azo dyes, provides a detailed experimental protocol for characterizing the spectral properties of this compound, and presents a template for the systematic tabulation of spectral data.

Core Concepts: Solvatochromism in Azo Dyes

The absorption of light by a dye molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The energy difference between these orbitals determines the wavelength of maximum absorption (λmax). Solvents can stabilize or destabilize these orbitals to varying degrees, thus altering the energy gap and causing a shift in the λmax.

-

Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap. This often occurs in polar solvents that can better stabilize the more polar excited state of the dye molecule.

-

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the energy gap. This can happen if the ground state is more stabilized by the solvent than the excited state.

The polarity, hydrogen bonding capability, and refractive index of the solvent are key parameters that influence the spectral properties of a solute. For sulfonated azo dyes like this compound, specific interactions such as hydrogen bonding between the sulfonate groups and protic solvents can play a significant role.

Data Presentation: Spectral Properties of an Acid Red Dye

While specific data for this compound is unavailable, the following table provides a template for presenting the spectral properties of a representative sulfonated acid red azo dye in a range of solvents with varying polarities. This structure allows for a clear comparison of the key spectral parameters.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λem, nm) | Stokes Shift (nm) |

| Water | 80.1 | 1.333 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Methanol | 32.7 | 1.329 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | 24.5 | 1.361 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetone | 20.7 | 1.359 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | 37.5 | 1.344 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 8.9 | 1.424 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Toluene | 2.4 | 1.496 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cyclohexane | 2.0 | 1.426 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following is a generalized protocol for determining the spectral properties of this compound in different solvents.

4.1. Materials and Instruments

-

Dye: this compound (high purity)

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, dichloromethane, toluene, cyclohexane).

-

Instrumentation:

-

UV-Visible Spectrophotometer (e.g., Agilent 8453, Shimadzu UV-2600)

-

Spectrofluorometer (e.g., Horiba FluoroMax, PerkinElmer LS 55)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate solution preparation.

-

4.2. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., water or DMSO) at a concentration of approximately 1x10⁻³ M. The exact mass should be recorded to calculate the precise concentration.

-

Working Solutions: From the stock solution, prepare a series of dilutions in each of the selected solvents. The final concentration for absorbance measurements should typically be in the range of 1x10⁻⁶ to 1x10⁻⁵ M, ensuring the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0). For fluorescence measurements, a more dilute solution (e.g., 1x10⁻⁷ M) may be necessary to avoid inner filter effects.

4.3. Absorbance Spectroscopy

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the dye solution before filling it. Record the absorption spectrum of the dye solution over a relevant wavelength range (e.g., 300-700 nm for a red dye).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (1 cm).

-

4.4. Fluorescence Spectroscopy

-

Excitation and Emission Spectra:

-

To determine the optimal excitation wavelength, an emission scan is performed at a fixed excitation wavelength (typically at or near the λmax from the absorption spectrum).

-

To obtain the emission spectrum, excite the sample at the determined optimal excitation wavelength and scan the emission wavelengths. The wavelength of maximum emission intensity is the λem.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift, which is the difference in wavelength (or energy) between the absorption and emission maxima (λem - λmax).

-

Visualizations

5.1. Solvatochromic Effect Workflow

The following diagram illustrates the logical relationship between solvent properties and the observed spectral shifts of a dye like this compound.

Caption: Relationship between solvent properties and spectral shifts.

5.2. Experimental Workflow for Spectral Analysis

The following diagram outlines the general experimental workflow for determining the spectral properties of a dye.

Acid Red 260: An Assessment of its Suitability for Cellular Imaging

An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the inquiry into the applications of Acid Red 260 in cellular imaging. Following a comprehensive review of scientific literature, and commercial and safety data, it is concluded that This compound is not a recognized, documented, or suitable fluorescent probe for cellular imaging applications. The information required to validate its use in a research or drug development context—such as fluorescence properties in a cellular environment, specific staining protocols, mechanism of action, and comprehensive toxicological data—is not available in the public domain. This guide will summarize the known characteristics of this compound and detail the critical properties that it lacks for cellular imaging, while also providing a brief overview of established classes of dyes that are appropriate for this purpose.

Introduction to this compound

This compound is a water-soluble, synthetic dye belonging to the double azo class.[1] Its primary documented applications are industrial, including the dyeing of textiles (wool, silk, polyamide), leather, and paper products.[1][2] While some chemical supplier websites generically mention that dyes are tools in biological experiments for observing cell structures and tissue pathology, there is a notable absence of specific data or publications demonstrating the use of this compound in any form of microscopy or cellular analysis.[3][4][5]

Chemical Identity:

-

C.I. Name: this compound[6]

-

CAS Number: 12239-07-5[6]

-

Molecular Formula: C₄₇H₃₆N₆Na₂O₁₄S₄[7]

-

Class: Azo Dye[1]

Critical Deficiencies for Cellular Imaging Applications

A fluorescent dye must possess a specific set of characteristics to be considered a viable tool for cellular imaging. This compound lacks documented evidence for any of these essential properties.

2.1. Undocumented Photophysical Properties Effective cellular imaging relies on well-characterized fluorescence behavior. There is no available data on the following for this compound:

-

Excitation and Emission Spectra: The specific wavelengths of light required to excite the molecule and the spectrum of light it emits are unknown, making it impossible to select appropriate filters and light sources for microscopy.

-

Quantum Yield: This measure of fluorescence efficiency is critical for determining signal brightness.

-

Photostability: The ability of the dye to resist fading or "photobleaching" upon exposure to excitation light is crucial for acquiring high-quality, time-lapse images.

-

Environmental Sensitivity: It is unknown how the cellular microenvironment (e.g., pH, polarity) would affect its fluorescence.

2.2. Lack of Staining Specificity and Mechanism For a dye to be useful, it must either stain cells non-specifically in a predictable manner (e.g., a general cytoplasm or nucleus stain) or target a specific organelle or molecule. There is no information on how this compound interacts with cellular components. It is an anionic dye, suggesting it might interact with cationic structures, but this is purely speculative.[5] No experimental protocols for its use in cell staining exist.

2.3. Toxicological Concerns and Unknown Cytotoxicity The safety of a dye is paramount, especially in live-cell imaging. The available toxicological data for this compound, primarily from Safety Data Sheets (SDS), raises significant concerns.

-

General Hazards: It is listed as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[6]

-

Mutagenicity: Mutagenicity data has been reported, which is a significant red flag for any agent intended for use in biological systems.[6] Azo dyes as a class are known to be reducible to potentially carcinogenic aromatic amines.[1]

-

Unknown Cytotoxicity & Phototoxicity: There are no studies on its effects on cell viability, proliferation, or function. Furthermore, the potential for the dye to generate reactive oxygen species upon illumination (phototoxicity), which can damage or kill cells, is completely uncharacterized.

Table 1: Summary of Toxicological Profile for this compound

| Hazard Type | Finding | Citation |

| Acute Toxicity | Harmful if swallowed. | [6] |

| Irritation | May cause eye, skin, and respiratory tract irritation. | [6][8] |

| Carcinogenicity | Not listed, but as an azo dye, it may be reduced to carcinogenic amines. | [1][6] |

| Mutagenicity | Mutagenicity data has been reported. | [6] |

| Cytotoxicity | No data available. | N/A |

| Phototoxicity | No data available. | N/A |

Experimental Protocols: A Necessary Absence

Due to the complete lack of foundational research on the use of this compound in cellular imaging, no validated experimental protocols can be provided. The development of such a protocol would require extensive, original research to determine:

-

Optimal solvent and stock solution concentration.

-

Working concentration for cell staining.

-

Incubation time and temperature.

-

Compatibility with cell fixation and permeabilization methods.

-

Appropriate imaging parameters (excitation/emission wavelengths, exposure times).

Visualizations: No Basis for Diagrams

The request for diagrams illustrating signaling pathways or experimental workflows cannot be fulfilled. There is no evidence to suggest that this compound interacts with or perturbs any known signaling pathways. Similarly, without established procedures, no workflow diagram can be accurately generated.

Alternative: Established Dyes for Cellular Imaging

For researchers seeking fluorescent probes, numerous well-characterized and validated options are available. These dyes have known photophysical properties, staining mechanisms, and established protocols. A brief overview is provided below.

Diagram: General Workflow for Fluorescent Staining of Cells

Caption: A generalized workflow for immunofluorescence staining of fixed cells.

Common Classes of Cellular Dyes:

-

Nucleic Acid Stains: Used to visualize the nucleus.

-

Examples: DAPI, Hoechst 33342 (live or fixed cells), Propidium Iodide (dead cells).

-

-

Cytoplasmic/Membrane Stains: Used to outline the cell shape.

-

Examples: CellMask™, CellTracker™ dyes, Wheat Germ Agglutinin (WGA) conjugates.

-

-

Organelle-Specific Dyes: Target specific subcellular structures.

-

Examples: MitoTracker™ (mitochondria), ER-Tracker™ (endoplasmic reticulum), LysoTracker™ (lysosomes).

-

-

Fluorescent Proteins: Genetically encoded reporters (e.g., GFP, RFP) used to track protein localization and dynamics in live cells.

-

Immunofluorescence Reagents: Fluorescently-labeled antibodies that provide high specificity for target proteins.

Conclusion

While this compound is an effective colorant for industrial purposes, it is unequivocally not a suitable or validated tool for cellular imaging. The complete absence of data regarding its fluorescence properties, cellular interactions, and cytotoxicity precludes its use in a scientific research setting. Researchers and drug development professionals should instead rely on the extensive and well-characterized palette of fluorescent probes and reagents that have been specifically designed and validated for cellular imaging.

References

- 1. environmentaljournal.org [environmentaljournal.org]

- 2. This compound Fast Red Bl 200% Wool Silk Leather Acid Dyes - this compound, Fast Red Bl | Made-in-China.com [m.made-in-china.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. This compound | C47H36N6Na2O14S4 | CID 171391223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

Principle of Acid Red 260 staining mechanism

An in-depth technical guide on the staining mechanism of acid dyes, with a focus on the principles applicable to "Acid Red 260," is provided for researchers, scientists, and drug development professionals. Due to the limited specific information available for a dye named "this compound," this guide focuses on the general principles of acid dye staining, which are broadly applicable to this class of dyes.

Core Principle of Acid Dye Staining

Acid dyes are anionic, meaning they carry a negative charge. The fundamental principle of their staining mechanism lies in the electrostatic interaction between the negatively charged dye molecules and positively charged components within a tissue or cell sample. The primary targets for acid dyes are proteins, which are amphoteric molecules containing both acidic (carboxyl) and basic (amino) groups.

The staining process is highly dependent on the pH of the staining solution. In an acidic environment (low pH), the amino groups of proteins become protonated (-NH3+), resulting in a net positive charge on the protein molecules. This positive charge then attracts the negatively charged anionic dye molecules, leading to the formation of electrostatic bonds and subsequent staining. Conversely, in an alkaline solution (high pH), the carboxyl groups of proteins are deprotonated (-COO-), giving the protein a net negative charge and thus repelling the anionic dye.

Chemical Nature of Acid Dyes

Acid dyes are typically sodium salts of sulfonic or carboxylic acids. The chromophore, which is the color-producing part of the molecule, is the anionic portion. The negative charge is usually conferred by one or more sulfonate (-SO3-) or carboxylate (-COO-) groups. This anionic nature is the defining characteristic that governs their interaction with biological tissues.

Hypothetical Staining Mechanism for this compound

Assuming "this compound" is a typical acid dye, its staining mechanism would follow the principles outlined above. The negatively charged this compound molecules would bind to positively charged sites on proteins in the tissue sample under acidic conditions. The intensity of the staining would be influenced by factors such as the concentration of the dye, the pH of the solution, the temperature, and the duration of the staining process.

Quantitative Data for Acid Dye Staining

The following table summarizes typical quantitative parameters for acid dye staining, using Ponceau S (a common acid red dye) as a representative example. These parameters would likely be a good starting point for optimizing a staining protocol for "this compound".

| Parameter | Typical Value/Range | Notes |

| Dye Concentration | 0.1% - 2% (w/v) | Higher concentrations may lead to faster staining but could also increase background staining. |

| Solvent | 1% - 5% Acetic Acid | The acidic solution is crucial for protonating proteins. |

| pH | 2.5 - 4.0 | Optimal pH ensures a net positive charge on most proteins. |

| Staining Time | 1 - 10 minutes | Dependent on the thickness of the sample and the desired staining intensity. |

| Destaining Solution | 0.1% Acetic Acid or Water | Used to remove excess, unbound dye. |

Experimental Protocol: General Acid Dye Staining

This protocol provides a general methodology for staining proteins in a sample, such as a tissue section or on a membrane, using an acid dye.

Materials:

-

Acid Red dye solution (e.g., 0.1% (w/v) Acid Red in 5% acetic acid)

-

Destaining solution (e.g., 5% acetic acid or distilled water)

-

Sample (e.g., deparaffinized tissue section, protein blot membrane)

-

Staining dish

-

Orbital shaker (optional)

Procedure:

-

Sample Preparation: Ensure the sample is properly fixed and prepared. For tissue sections, this involves deparaffinization and rehydration. For protein blots, ensure proteins are transferred to the membrane.

-

Staining: Immerse the sample completely in the Acid Red staining solution. Incubate for 5-10 minutes at room temperature. Agitation on an orbital shaker can improve staining uniformity.

-

Washing: Briefly rinse the sample in a large volume of distilled water to remove the bulk of the excess dye.

-

Destaining: Immerse the sample in the destaining solution for 1-2 minutes, or until the desired contrast between the stained components and the background is achieved.

-

Final Rinse: Rinse the sample again in distilled water to remove the destaining solution.

-

Visualization: The sample is now ready for visualization. For tissue sections, this may be followed by dehydration and mounting. For protein blots, the stained protein bands can be imaged.

Visualizations

Caption: Electrostatic interaction between this compound and a protein.

Caption: General experimental workflow for this compound staining.

Navigating the Risks: A Technical Guide to the Safe Handling of Acid Red 260 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Acid Red 260, a multifunctional dye utilized in various research and industrial applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential health risks associated with this chemical.

Understanding this compound: Properties and Identification

This compound is a red, odorless powder. Its primary identification details are summarized in the table below.

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 12239-07-5[1] |

| Appearance | Red Powder[1] |

| Odor | Odorless[1] |

Hazard Identification and Toxicological Profile

This compound presents several health hazards that necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1].

Potential Health Effects:

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea[1].

-

Inhalation: May cause irritation of the respiratory tract[1].

-

Eye Contact: Can cause eye irritation and inflammation[1].

-

Skin Contact: Prolonged or repeated contact may lead to skin irritation, particularly in sensitive individuals[1].

-

Chronic Exposure: There are possible risks of irreversible effects[1].

Quantitative Toxicological Data:

| Metric | Value |

| Acute Oral Toxicity (LD50) | No information available |

| Acute Dermal Toxicity (LD50) | No information available |

| Acute Inhalation Toxicity (LC50) | No information available |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

-

Systems for controlling airborne dust levels, such as process enclosures or local exhaust ventilation, should be utilized[1].

-

An eyewash station and a safety shower must be readily accessible in the immediate work area[1].

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1].

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure[1].

-

Body Protection: Wear appropriate protective clothing to minimize contact with skin[1].

-

Respiratory Protection: In cases of inadequate ventilation or potential for dust generation, a NIOSH/MSHA-approved respirator is required[1].

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and exposure.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.

-

Remove and wash contaminated clothing before reuse[1].

-

Minimize dust generation and accumulation[1].

-

Avoid contact with eyes, skin, and clothing[1].

-

Avoid ingestion and inhalation[1].

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents[1].

-

Keep containers tightly closed and store in light-resistant containers[1].

-

Protect against physical damage and store away from excess heat[1][2].

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release Measures:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, vacuum or sweep up the spilled material. Avoid generating dust[1].

-

Disposal: Place the contained material into a suitable, labeled disposal container[1].

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

-

Skin Contact: Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid[1].

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

Fire Fighting and Disposal Considerations

Fire Fighting Measures:

-

In case of a fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1].

-

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[1].

-

Use extinguishing media appropriate for the surrounding fire.

Disposal Considerations:

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[1].

-

Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal[1].

Experimental Protocols: General Handling in a Laboratory Setting

While specific experimental protocols will vary, the following general procedure should be followed when working with this compound:

-

Preparation:

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Have spill containment materials readily available.

-

-

Weighing and Solution Preparation:

-

Conduct all weighing and solution preparation within a chemical fume hood to minimize dust inhalation.

-

Use a tared container to weigh the desired amount of this compound powder.

-

Slowly add the powder to the solvent to avoid splashing and dust generation.

-

Gently stir the solution until the powder is fully dissolved.

-

-

Use in Experiments:

-

Handle all solutions containing this compound with the same precautions as the powder.

-

Avoid creating aerosols.

-

Keep containers closed when not in use.

-

-

Post-Experiment:

-

Decontaminate all glassware and equipment that came into contact with this compound.

-

Dispose of all waste, including unused solutions and contaminated materials, in accordance with institutional and regulatory guidelines.

-

Thoroughly wash hands and any exposed skin.

-

References

A Forward-Looking Technical Guide to Novel Biotechnological Applications of Acid Red 260

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective applications of Acid Red 260, a sulfonated monoazo dye, within the dynamic field of biotechnology. While traditionally utilized in the textile and leather industries, the unique chemical properties of this compound present a compelling case for its investigation into novel biological and biomedical roles. This document serves as a foundational resource, proposing potential applications, outlining detailed hypothetical experimental protocols, and providing a framework for future research and development. Although some vendors list this compound as a biological stain, specific applications and protocols are not well-documented in scientific literature, highlighting a significant opportunity for innovation.[1][2][3][4]

Proposed Application: Histological Counterstaining

The sulfonate groups present in this compound suggest its potential as an effective anionic dye for staining basic cellular components, such as cytoplasm and connective tissue. Its vibrant red color could provide excellent contrast to nuclear stains like hematoxylin.

Hypothetical Quantitative Data: Staining Optimization

To assess its efficacy as a counterstain, a series of experiments could be conducted to determine the optimal staining concentration and duration. The following table represents hypothetical data from such an optimization study on formalin-fixed, paraffin-embedded (FFPE) human tonsil tissue.

| Parameter | Trial 1 | Trial 2 | Trial 3 | Trial 4 (Optimal) | Trial 5 |

| This compound Conc. (%) | 0.1 | 0.25 | 0.5 | 0.5 | 1.0 |

| Staining Time (min) | 2 | 2 | 2 | 3 | 5 |

| Cytoplasmic Staining | Faint | Moderate | Strong | Vibrant & Clear | Overstained |

| Collagen Staining | Faint | Moderate | Strong | Vibrant & Clear | Overstained |

| Nuclear Clarity | Excellent | Excellent | Good | Excellent | Poor |

| Background Staining | Minimal | Minimal | Low | Minimal | High |

Detailed Experimental Protocol: this compound as a Histological Counterstain

Objective: To evaluate this compound as a cytoplasmic counterstain in conjunction with Mayer's Hematoxylin for FFPE tissues.

Materials:

-

FFPE tissue sections on charged slides

-

Mayer's Hematoxylin solution

-

This compound stock solution (1% w/v in deionized water)

-

Differentiating solution (e.g., 0.5% acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

Dehydrating solutions (graded alcohols: 70%, 95%, 100%)

-

Clearing agent (e.g., Xylene)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in running tap water (2 minutes).

-

-

Nuclear Staining:

-

Immerse slides in Mayer's Hematoxylin for 5-10 minutes.

-

Rinse in running tap water for 5 minutes.

-

Differentiate with a quick dip (1-2 seconds) in 0.5% acid alcohol.

-

Rinse immediately in running tap water.

-

Blue the sections in Scott's tap water substitute for 1-2 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

Counterstaining with this compound:

-

Prepare a working solution of 0.5% this compound from the stock.

-

Immerse slides in the 0.5% this compound working solution for 3 minutes.

-

Rinse briefly in deionized water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate slides through 95% ethanol (2 minutes) and 100% ethanol (2 changes, 3 minutes each).

-

Clear in Xylene (2 changes, 5 minutes each).

-

Mount coverslip with a permanent mounting medium.

-

Expected Results: Cell nuclei should be stained blue to purple by hematoxylin, while cytoplasm, muscle, and collagen should be stained in varying shades of red.

Proposed Application: Cell Viability and Azoreductase Activity Assay

Many microorganisms, particularly certain bacteria and fungi, produce azoreductase enzymes capable of reducing the azo bond (-N=N-) in dyes like this compound.[5][6] This process leads to decolorization. This characteristic can be harnessed to develop a colorimetric assay for cell viability or to screen for organisms with high azoreductase activity, which is relevant in bioremediation and gut microbiome studies.[7][8]

Hypothetical Quantitative Data: Azoreductase Assay

The following table presents hypothetical data for an assay measuring the decolorization of this compound by a bacterial strain with azoreductase activity. The rate of decrease in absorbance at the dye's λmax is proportional to the enzyme activity.

| Time (minutes) | Absorbance (λmax) - Control | Absorbance (λmax) - Bacterial Culture | % Decolorization |

| 0 | 1.054 | 1.054 | 0% |

| 30 | 1.052 | 0.843 | 20% |

| 60 | 1.053 | 0.632 | 40% |

| 90 | 1.051 | 0.421 | 60% |

| 120 | 1.052 | 0.210 | 80% |

Detailed Experimental Protocol: Colorimetric Azoreductase Assay

Objective: To quantify the azoreductase activity of a microbial sample by measuring the rate of this compound decolorization.

Materials:

-

Microbial culture (e.g., Pseudomonas sp.) or purified enzyme extract.

-

Luria-Bertani (LB) broth or appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

This compound solution (50 mg/L).

-

Spectrophotometer and cuvettes or a microplate reader.

-

Anaerobic incubation chamber (optional, as some azoreductases are oxygen-sensitive).

Procedure:

-

Culture Preparation: Grow the microbial culture to the mid-logarithmic phase in LB broth. Centrifuge the culture and wash the cell pellet with phosphate buffer. Resuspend the pellet in the same buffer to a desired optical density (e.g., OD600 = 1.0).

-

Assay Setup:

-

In a microplate or cuvette, add 180 µL of the cell suspension (or enzyme extract).

-

For the control, add 180 µL of sterile buffer.

-

Add 20 µL of the 50 mg/L this compound solution to each well/cuvette to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture at the optimal temperature for the microorganism (e.g., 37°C).

-

Measure the absorbance at the λmax of this compound (to be determined, likely around 500-530 nm) at regular time intervals (e.g., every 30 minutes) for 2-4 hours.

-

-

Data Analysis:

-

Calculate the percentage of decolorization at each time point using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100

-

Plot the % decolorization against time to determine the reaction rate.

-

Visualizing Workflows and Pathways

To facilitate the development of these novel applications, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and hypothetical molecular interactions.

General Experimental Workflow for Application Screening

Caption: A phased workflow for developing and validating novel biotech applications for this compound.

Hypothetical Cellular Interaction Pathway

Caption: Hypothetical pathway of this compound metabolism by cellular azoreductases.

Logical Framework for Developing a Staining Protocol

Caption: Decision-making flowchart for optimizing a new histological staining protocol.

References

- 1. berwickpa.com [berwickpa.com]

- 2. acid red suppliers USA [americanchemicalsuppliers.com]

- 3. Acid fast red for sale Manufacturers & Suppliers, China acid fast red for sale Manufacturers Price [made-in-china.com]

- 4. Acid Red Dyes-China Acid Red Dyes Manufacturers & Suppliers | Made in China [mm.made-in-china.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Acid Red 260 as a Fluorescent Probe in Molecular Biology: A Technical Guide

Abstract

Introduction

Acid Red 260 is an anionic dye characterized by its high water solubility and its ability to form ionic bonds with cationic groups in macromolecules, particularly proteins.[1] While extensively used in the textile and ink industries, its application in biological research as a fluorescent probe is an emerging area of interest.[1][2] Its classification as a fluorescent dye suggests its potential for visualizing cellular structures and tracking biomolecules.[2][3] This guide aims to consolidate the available information on this compound and provide a framework for its application in molecular biology research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The molecule's large size and multiple sulfonate groups contribute to its high water solubility. The azo groups are the primary chromophores responsible for its color.[2]

| Property | Value | Reference |

| Molecular Formula | C47H36N6Na2O14S4 | [2] |

| Molecular Weight | 1083.1 g/mol | [2] |

| Class | Double Azo Dye | |

| Solubility | High in water | [1] |

Table 1: Chemical and Physical Properties of this compound.

Fluorescent Properties

While this compound is classified as a fluorescent dye, specific quantitative data regarding its fluorescent properties in biological contexts are not well-documented in publicly accessible literature. Generally, the fluorescence of azo dyes can be highly dependent on the molecular structure and the environment, with some derivatives exhibiting high quantum yields.[1][4] The photophysical properties, including the maximum absorption (λmax) and molar absorptivity, can be influenced by factors such as pH and solvent polarity.[2]

Table 2: Fluorescent Properties of this compound. Note: Specific quantitative data for excitation maximum, emission maximum, molar absorptivity, and quantum yield are not currently available in the reviewed literature and require experimental determination.

| Parameter | Value |

| Excitation Maximum (λex) | Not available |

| Emission Maximum (λem) | Not available |

| Molar Absorptivity (ε) | Not available |

| Quantum Yield (Φ) | Not available |

Experimental Protocols

The following protocols are generalized procedures for using acid dyes for fluorescent staining of proteins and cells. These should be adapted and optimized for specific experimental systems and imaging setups.

Fluorescent Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol outlines a general workflow for the fluorescent staining of proteins separated by SDS-PAGE.

Workflow for Fluorescent Protein Staining in Gels

Materials:

-

Fixation Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

-

Staining Solution: this compound (concentration to be determined empirically, e.g., 0.01-0.1% w/v) in 10% (v/v) acetic acid.

-

Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water.

Procedure:

-

Fixation: After electrophoresis, place the polyacrylamide gel in the fixation solution and incubate for at least 1 hour with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix.[5]

-

Staining: Decant the fixation solution and add the this compound staining solution. Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.

-

Destaining: Remove the staining solution and wash the gel with the destaining solution. Change the destaining solution every 30 minutes until the fluorescent protein bands are clearly distinguishable from the background.

-

Imaging: Visualize the gel using a fluorescence imaging system equipped with appropriate excitation and emission filters. The optimal wavelengths will need to be determined experimentally based on the spectral properties of this compound.

Fluorescent Staining of Adherent Cells

This protocol provides a general guideline for staining fixed adherent cells with this compound for fluorescence microscopy.

Workflow for Fluorescent Staining of Adherent Cells

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixation Solution: 4% (w/v) paraformaldehyde in PBS.

-

Permeabilization Solution (optional): 0.1% (v/v) Triton X-100 in PBS.

-

Staining Solution: this compound (concentration to be determined empirically, e.g., 1-10 µM) in PBS.

-

Antifade Mounting Medium.

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture medium until they reach the desired confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Data Presentation and Interpretation

All quantitative data derived from experiments using this compound as a fluorescent probe should be meticulously recorded and presented. For spectrofluorometric analyses, this includes excitation and emission spectra, Stokes shift, molar absorptivity at the excitation maximum, and the calculated quantum yield. When used in imaging, parameters such as the signal-to-noise ratio and photostability should be assessed.

Signaling Pathways and Logical Relationships

Currently, there is no information in the scientific literature linking the use of this compound to the study of specific signaling pathways. As an anionic dye, its binding is likely to be driven by electrostatic interactions with positively charged domains on proteins and other biomolecules.[1] Future research could explore its potential to localize to specific cellular compartments or to report on changes in the cellular environment, which may then be linked to signaling events.

Logical Relationship of Staining Mechanism

Conclusion and Future Directions

This compound holds promise as a fluorescent probe in molecular biology, primarily due to its classification as a fluorescent dye and its anionic nature, which facilitates binding to proteins. However, a significant gap exists in the literature regarding its fundamental fluorescent properties and optimized protocols for biological applications. The immediate future direction for research on this compound should focus on the thorough characterization of its spectral properties in various biologically relevant buffers and the determination of its quantum yield and photostability. Subsequently, systematic optimization of staining protocols for both proteins in gels and various cell types is necessary. Such foundational work is essential before this compound can be reliably employed as a fluorescent probe in routine molecular biology research and for the investigation of complex cellular processes.

References

- 1. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 5. bio-rad.com [bio-rad.com]

An In-Depth Review of Acid Red 260 in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 260, a disulfonated acid dye, is primarily utilized in the textile industry for dyeing various fibers, particularly cationic cotton. Its chemical structure, characterized by azo bonds (-N=N-), imparts a vibrant red color. However, the stability of this dye and its potential release into the environment have raised concerns, leading to a growing body of scientific research focused on its biological effects, environmental fate, and remediation. This technical guide provides a comprehensive literature review of this compound, summarizing key findings on its toxicity, environmental degradation, and analytical determination. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a subject of study or as a potential environmental contaminant.

Toxicological Profile

The toxicological data for this compound is limited, with much of the available information derived from Material Safety Data Sheets (MSDS) and general studies on textile dyes. While specific LD50 and LC50 values are not consistently reported in the reviewed literature, the compound is generally classified as toxic and harmful if swallowed.

Human Health Effects:

-

Irritation: this compound is reported to be an irritant to the skin, eyes, and respiratory tract.[1] Prolonged or repeated contact may lead to skin irritation.[1]

-

Ingestion: Ingestion of this compound is considered harmful and may cause gastrointestinal irritation, leading to symptoms such as nausea, vomiting, and diarrhea.[1]

-

Allergic Reactions: this compound has been identified as a chemical present on various textile fibers and is included in studies investigating allergic reactions to textile products.[2] Factors such as hyperhidrosis (excessive sweating) can facilitate the leaching of dyes like this compound from textiles onto the skin, potentially causing dermatitis in sensitized individuals.[2]

-

Mutagenicity: Some reports indicate that mutagenicity data for this compound has been reported, however, specific details of these findings were not available in the reviewed literature.[1]

Quantitative Toxicological Data:

A comprehensive search of the scientific literature did not yield specific quantitative data for oral, dermal, or inhalation toxicity (e.g., LD50, LC50) for this compound. The MSDS for the compound states that these values are "Unlisted".[1]

Table 1: Summary of Toxicological Data for this compound

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Harmful if swallowed; May cause gastrointestinal irritation.[1] | MSDS |

| Dermal Irritation | May cause skin irritation upon prolonged or repeated contact.[1] | MSDS |

| Eye Irritation | May cause eye irritation.[1] | MSDS |

| Respiratory Irritation | May cause irritation of the respiratory tract.[1] | MSDS |

| Sensitization | Implicated in allergic contact dermatitis from textiles.[2] | Report |

| Mutagenicity | Mutagenicity data has been reported, but specifics are not provided.[1] | MSDS |

Environmental Fate and Degradation

The release of this compound into wastewater from textile dyeing processes is a significant environmental concern. Research has focused on various methods to decolorize and degrade this azo dye, including biological and chemical approaches.

Biodegradation

Microbial degradation is a promising and environmentally friendly approach for the treatment of textile effluents containing azo dyes. The initial and critical step in this process is the reductive cleavage of the azo bond, which leads to the formation of generally colorless aromatic amines.[3]

One study reported the use of a microbial consortium consisting of a white-rot fungus and Pseudomonas for the decolorization of this compound.[4]

Table 2: Biodegradation of this compound

| Microorganism/Consortium | Initial Dye Concentration (mg/L) | Incubation Time (hours) | Decolorization Efficiency (%) | pH | Temperature (°C) | Reference |

| Microbial consortium (white-rot fungus 8-4 and Pseudomonas 1) | 50 | 168 | 80 | 9-10.5 | 28 | Resmi et al. (2004) as cited in[4] |

Experimental Protocol: Microbial Decolorization of this compound (Based on cited review)

The following is a generalized protocol based on the information available in the review citing Resmi et al. (2004). For a detailed methodology, the original research paper should be consulted.

-

Microbial Culture: A microbial consortium of a white-rot fungus and a Pseudomonas species is used.

-

Media Preparation: A suitable liquid nutrient medium is prepared and sterilized.

-

Inoculation: The medium is inoculated with the microbial consortium.

-

Dye Addition: this compound is added to the culture to achieve a final concentration of 50 mg/L.

-

Incubation: The culture is incubated at 28°C with agitation (120 rpm) for 168 hours. The pH of the medium is maintained between 9 and 10.5.

-

Decolorization Measurement: The decolorization is monitored by withdrawing samples at regular intervals, centrifuging to remove biomass, and measuring the absorbance of the supernatant at the dye's maximum absorbance wavelength using a spectrophotometer. The decolorization efficiency is calculated as the percentage decrease in absorbance.

Other Degradation Methods

While specific studies on advanced oxidation processes (AOPs) or adsorption for this compound were not prominently found in the initial search, these are common and effective methods for treating dye-laden wastewater. AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively degrade organic pollutants. Adsorption utilizes porous materials to bind and remove dye molecules from solution. Further research in these areas for this compound is warranted.

Analytical Methods

Accurate and reliable analytical methods are essential for monitoring the presence and concentration of this compound in various matrices, as well as for studying its degradation. The primary techniques used are spectrophotometry and chromatography.

Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely used method for the quantification of dyes in aqueous solutions. The concentration of the dye is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and using a calibration curve. The λmax for this compound is typically in the visible region of the electromagnetic spectrum, corresponding to its red color.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] For this compound, reversed-phase HPLC with a UV-Visible detector is a suitable method. This technique is particularly useful for analyzing the degradation of the dye, as it can separate the parent dye from its breakdown products.[3]

Experimental Protocol: HPLC Analysis of this compound (Generalized)

The following is a generalized protocol for the HPLC analysis of this compound. Method optimization would be required for specific applications.

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Visible or photodiode array (PDA) detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Injection Volume: A fixed volume of the sample is injected (e.g., 10-20 µL).

-

Detection: The absorbance is monitored at the λmax of this compound or at multiple wavelengths if a PDA detector is used.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific research in the public domain detailing the interaction of this compound with cellular signaling pathways. The primary focus of the available literature is on its application as a dye, its environmental impact, and its potential as a contact allergen.

To illustrate a typical experimental workflow for investigating the environmental remediation of this compound, the following diagram is provided.

Conclusion

This compound is a commercially important dye with potential environmental and health impacts. This review has summarized the available scientific literature on its toxicology, environmental degradation, and analytical determination. While the compound is known to be an irritant and potentially harmful upon ingestion, there is a notable lack of quantitative toxicological data. Research on its environmental fate has demonstrated the potential for microbial decolorization, but further studies are needed to explore other remediation technologies and to elucidate the degradation pathways and the toxicity of any resulting byproducts. Standard analytical techniques like spectrophotometry and HPLC are well-suited for the analysis of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and potential hazards of such compounds is crucial for ensuring safety and for developing strategies to mitigate environmental contamination. Further research is encouraged to fill the existing knowledge gaps, particularly in the areas of quantitative toxicology and the mechanisms of biological interaction.

References

Methodological & Application

Application Notes and Protocols for Collagen Staining in Paraffin-Embedded Tissues

Introduction

These application notes provide a detailed protocol for the staining of collagen fibers in paraffin-embedded tissue sections using Picrosirius Red. While "Acid Red 260" is a term for a red azo dye, its application as a specific histological stain for paraffin-embedded tissues is not well-documented in scientific literature. However, Picrosirius Red, which utilizes Sirius Red F3B (also known as Direct Red 80), is a widely accepted and highly specific method for the visualization and quantification of collagen.[1][2] This method is invaluable for researchers, scientists, and drug development professionals studying fibrosis and other pathologies involving changes in the extracellular matrix.[1][2]

Picrosirius Red staining, when viewed under polarized light, allows for the differentiation of collagen fiber thickness and density based on their birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.[3][4] This protocol has been optimized for use with formalin-fixed, paraffin-embedded tissue sections.

Data Presentation

The following table summarizes the key quantitative parameters for the Picrosirius Red staining protocol.

| Parameter | Value/Range | Notes |

| Tissue Section Thickness | 5 µm | Thicker sections (up to 20 µm) can be used, but 5 µm is standard for optimal resolution. |

| Picro-Sirius Red Solution | 0.1% (w/v) Sirius Red F3B in saturated aqueous Picric Acid | The solution is stable for years.[2] |

| Staining Incubation Time | 60 minutes | Shorter times may result in incomplete staining.[5] |

| Acetic Acid Wash | 0.5% (v/v) Acetic Acid in distilled water | Two brief washes to remove excess, unbound dye. |

| Dehydration | 100% Ethanol | Three changes to ensure complete removal of water before clearing. |

| Clearing | Xylene or a Xylene substitute | Two changes to ensure the tissue is optically clear before mounting. |

Experimental Protocols

Reagents and Solutions

-

Picro-Sirius Red Staining Solution (0.1% w/v)

-

Sirius Red F3B (C.I. 35780, also known as Direct Red 80)

-

Saturated Aqueous Picric Acid Solution

-

Preparation: Dissolve 0.1 g of Sirius Red F3B in 100 mL of saturated aqueous picric acid. Mix well. The solution is stable and can be reused.

-

-

0.5% Acetic Acid Solution

-

Glacial Acetic Acid

-

Distilled Water

-

Preparation: Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

-

-

Weigert's Hematoxylin (Optional, for nuclear counterstaining)

-

Solution A: Hematoxylin, 1% in absolute ethanol

-

Solution B: Ferric chloride, 29% aqueous; distilled water; concentrated hydrochloric acid

-

Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

-

-

Xylene (or Xylene substitute)

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Resinous Mounting Medium

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a substitute) for 2 x 5 minutes.

-

Immerse in 100% Ethanol for 2 x 3 minutes.

-

Immerse in 95% Ethanol for 3 minutes.

-

Immerse in 70% Ethanol for 3 minutes.

-

Rinse thoroughly in running tap water, followed by a final rinse in distilled water.

-

-

Optional: Nuclear Counterstain:

-

Stain with Weigert's Hematoxylin for 5-10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate briefly in 0.5% acid-alcohol if necessary.

-

"Blue" in running tap water or Scott's tap water substitute.

-

Rinse in distilled water.

-

-

Picrosirius Red Staining:

-

Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature.[5]

-

-

Washing:

-

Briefly wash the slides in two changes of 0.5% acetic acid solution to remove unbound dye.

-

-

Dehydration and Clearing:

-

Dehydrate rapidly through 3 changes of 100% ethanol.

-

Clear in 2 changes of xylene (or a substitute) for 5 minutes each.

-

-

Mounting:

-

Mount the coverslip with a resinous mounting medium.

-

Visualization

Brightfield Microscopy

Under standard brightfield microscopy, collagen fibers will appear red, while the background will be pale yellow.

Polarized Light Microscopy

For enhanced visualization and semi-quantitative analysis of collagen fiber organization, polarized light microscopy is recommended.

-

Thick collagen fibers (Type I): Yellow to orange birefringence.[3]

-

Thin collagen fibers (Type III): Green birefringence.[3]

The differences in color are due to the thickness and packing of the collagen fibers, which affects the degree of light polarization.[1]

Mandatory Visualization

Caption: Workflow for Picrosirius Red Staining of Paraffin-Embedded Tissues.

References

- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. youtube.com [youtube.com]

- 5. med.emory.edu [med.emory.edu]

Application Notes and Protocols for Acid Red 260 in Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 260, also known as Acid Red 18 or C.I. 16255, is a synthetic, water-soluble anionic dye belonging to the azo class.[1] While extensively utilized in the textile and leather industries for its vibrant red hue under acidic conditions, its application in biological staining is also recognized.[1][2][3] In histology, this compound can be employed as a cytoplasmic counterstain, providing a contrasting color to nuclear stains like hematoxylin. Its acidic nature allows it to bind to basic (acidophilic) components of the cytoplasm and extracellular matrix, such as proteins.[4][5]

These application notes provide a detailed protocol for the use of this compound as a cytoplasmic stain in routine histological preparations.

Product Information

| Property | Value | Reference |

| Synonyms | Acid Red 18, C.I. 16255 | |

| CAS Number | 12239-07-5 | [1] |

| Molecular Formula | C20H13N2Na3O10S3 | |

| Appearance | Red powder | [6] |

| Solubility | Soluble in water | |

| Recommended pH for Dyeing | 5.0 - 6.5 | [7] |

Health and Safety Precautions

This compound is considered hazardous and may cause skin and eye irritation.[6][8] Ingestion may be harmful.[6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.

Personal Protective Equipment (PPE):

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Skin Contact: Wash off with soap and plenty of water.[6]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[6][8][9][10]

Experimental Protocol: this compound as a Cytoplasmic Counterstain

This protocol outlines the use of this compound as a counterstain for paraffin-embedded tissue sections following nuclear staining with a standard alum hematoxylin (e.g., Mayer's or Harris's).

4.1. Required Reagents and Materials

-

This compound (C.I. 16255)

-

Distilled or deionized water

-

Glacial acetic acid

-

Standard paraffin-embedded tissue sections on slides

-

Staining jars

-

Coverslips

-

Mounting medium (resinous)

-

Ethanol (graded series: 100%, 95%, 70%)

-

Xylene or xylene substitute

-

Alum hematoxylin solution (e.g., Mayer's or Harris's)

-

Acid-alcohol (e.g., 1% HCl in 70% ethanol)

-

Scott's tap water substitute or other bluing agent

4.2. Solution Preparation

1% this compound Stock Solution:

-

Weigh 1.0 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved. The solution should be a vibrant red.

-

Filter the solution before use to remove any undissolved particles.

0.5% this compound Staining Solution:

-

Take 50 mL of the 1% this compound stock solution.

-

Add 50 mL of distilled water.

-

Add 0.5 mL of glacial acetic acid to acidify the solution (final concentration 0.5%). The acidic pH enhances staining.

-

Mix well. This working solution is stable at room temperature for several weeks.

4.3. Staining Procedure

This procedure assumes that the paraffin-embedded tissue sections have been properly fixed, processed, and mounted on slides.

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene (or xylene substitute) for 5 minutes each. b. Transfer through two changes of 100% ethanol for 3 minutes each. c. Transfer through two changes of 95% ethanol for 3 minutes each. d. Rinse in 70% ethanol for 3 minutes. e. Rinse in running tap water for 5 minutes.

-

Nuclear Staining: a. Immerse slides in alum hematoxylin solution for 5-10 minutes (time may vary depending on the hematoxylin used and tissue type). b. Rinse in running tap water for 5 minutes.

-

Differentiation: a. Dip slides briefly (1-5 seconds) in acid-alcohol to remove excess hematoxylin. b. Immediately rinse in running tap water. Check staining intensity microscopically; nuclei should be distinct and the cytoplasm clear.

-

Bluing: a. Immerse slides in a bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds, or in running tap water for 5-10 minutes, until nuclei turn blue. b. Rinse in running tap water.

-

Cytoplasmic Staining with this compound: a. Immerse slides in the 0.5% this compound staining solution for 1-3 minutes. Staining time may need to be optimized based on tissue type and desired intensity. b. Briefly rinse in distilled water to remove excess stain.

-

Dehydration and Clearing: a. Dehydrate slides quickly through 95% ethanol (2 changes, 10 dips each). b. Dehydrate in 100% ethanol (2 changes, 1 minute each). c. Clear in two changes of xylene (or xylene substitute) for 3 minutes each.

-

Mounting: a. Apply a drop of resinous mounting medium to the tissue section. b. Carefully place a coverslip over the tissue, avoiding air bubbles. c. Allow the mounting medium to cure.

4.4. Expected Results

-

Nuclei: Blue to purple

-

Cytoplasm, Muscle, Keratin, Collagen: Shades of red to pink

-

Erythrocytes: Bright red

Experimental Workflow Diagram

Caption: Workflow for histological staining using this compound.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Red Staining | - Staining time too short- Staining solution too old or pH incorrect- Excessive time in dehydrating alcohols | - Increase staining time in this compound solution- Prepare fresh staining solution and ensure it is acidic- Dehydrate quickly after staining |

| Overstaining with Red | - Staining time too long- Staining solution too concentrated | - Reduce staining time in this compound solution- Dilute the staining solution (e.g., to 0.25%) |

| Poor Nuclear-Cytoplasmic Contrast | - Hematoxylin staining too weak or too strong- Differentiation step incorrect | - Optimize hematoxylin staining time- Adjust differentiation time to ensure clear nuclei without background staining |

| Precipitate on Section | - Staining solution not filtered | - Filter the this compound solution before use |

Conclusion

This compound serves as an effective and vibrant acid counterstain in histological applications. This protocol provides a standardized method for its use, which can be optimized for specific research needs. Proper safety precautions are essential when handling this and other laboratory chemicals.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. chsdye.com [chsdye.com]

- 8. lociforensics.nl [lociforensics.nl]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: Acid Red 260 for Optimal Cytoplasmic Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 260, also known by its synonyms Xylidine Ponceau, Ponceau 2R, and C.I. 16150, is an anionic azo dye widely utilized in histology for staining various tissue components.[1][2][3][4] Its primary application is as a red counterstain, particularly within the Masson's trichrome staining protocol, where it imparts a distinct red or orange-red color to cytoplasmic structures, muscle fibers, and erythrocytes.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in achieving optimal cytoplasmic staining.

Principle of Staining

This compound is an acidic dye, meaning it carries a net negative charge. In an acidic solution, tissue proteins, which are amphoteric, become positively charged due to the protonation of their amino groups. The negatively charged sulfonic acid groups of the this compound molecule then bind electrostatically to these positively charged protein components in the cytoplasm, resulting in a stable red stain. The specificity of the staining can be influenced by factors such as the pH of the staining solution, the dye concentration, and the presence of other reagents.

Data Presentation

The optimal concentration of this compound for cytoplasmic staining is typically as a component of a "plasma stain" solution, often in combination with other acid dyes like Acid Fuchsin in Masson's trichrome stain. Below is a summary of recommended formulations for preparing the staining solution.

| Solution Component | Formulation 1 | Formulation 2 |

| This compound (Xylidine Ponceau) | 0.5% (w/v) in 1% aqueous acetic acid | 0.5 g |

| Acid Fuchsin | 0.5% (w/v) in 1% aqueous acetic acid | 0.5 g |

| Solvent | Distilled Water | 100 mL Distilled Water |

| Acidifier | 1% Acetic Acid (included in dye solutions) | 1 mL Glacial Acetic Acid |

| Preparation Note | Equal volumes of the two dye solutions are mixed. | Dyes are dissolved in water, then acid is added. |

Table 1: Recommended Formulations for this compound Cytoplasmic Staining Solution.

Experimental Protocols

The following protocol is derived from the well-established Masson's trichrome staining method, focusing on the steps relevant to cytoplasmic staining with this compound.

Materials:

-

This compound (Xylidine Ponceau) powder

-

Acid Fuchsin powder

-

Glacial Acetic Acid

-

Distilled Water

-

Weigert's Iron Hematoxylin solution (for nuclear counterstaining)

-

Phosphomolybdic acid or Phosphotungstic acid solution (differentiating agent)

-

Aniline Blue or Light Green solution (for collagen staining, if performing full trichrome)

-

Paraffin-embedded tissue sections on slides

-

Standard histology reagents for deparaffinization and rehydration (e.g., xylene, graded alcohols)

-

Mounting medium

Staining Solution Preparation (Formulation 2 from Table 1):

-

Weigh 0.5 g of this compound (Xylidine Ponceau) and 0.5 g of Acid Fuchsin.

-

Dissolve the dyes in 100 mL of distilled water. Gentle warming may be required to fully dissolve the powders.

-

Add 1 mL of glacial acetic acid to the solution and mix well.

-

Filter the solution before use.

Staining Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin wax.

-

Rehydrate the tissue sections by passing them through a graded series of alcohol (100%, 95%, 70%) and finally into distilled water.

-

-

Nuclear Staining (Optional but Recommended):

-

Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes.

-

Rinse thoroughly in running tap water.

-

"Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute) or running tap water.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Immerse the slides in the prepared this compound staining solution for 5-10 minutes. This step will stain the cytoplasm, muscle, and erythrocytes red.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation (for Trichrome Staining):

-

If performing a full trichrome stain, immerse the slides in a 1% phosphomolybdic acid or phosphotungstic acid solution for 5-10 minutes. This step will decolorize the collagen fibers, preparing them for the counterstain, while the cytoplasm retains the red stain.

-

-

Collagen Staining (for Trichrome Staining):

-